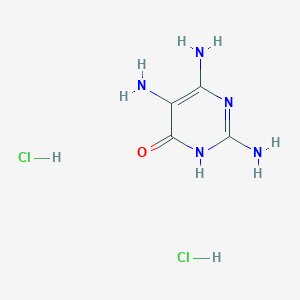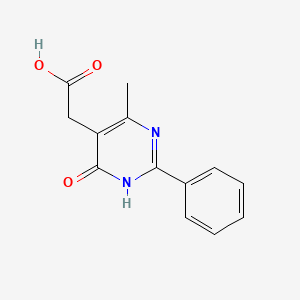![molecular formula C11H7N3O2S B1418176 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1389455-64-4](/img/structure/B1418176.png)
3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Vue d'ensemble
Description
“3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a chemical compound . It’s part of the 1,2,4-oxadiazole derivatives, which are known to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, like the compound , involves various chemical reactions. One approach is the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Synthesis of Antimicrobial Compounds : Compounds synthesized from 1,2,4-oxadiazoles and pyridines, including structures related to 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, have shown potential in antimicrobial applications. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights this potential (Bayrak et al., 2009).
Role in Heterocyclic Derivative Formation : The compound plays a role in the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These derivatives are significant due to their diverse biological activities (El‐Sayed et al., 2008).
Development of Antibacterial Drugs : Research has shown that oxadiazoles incorporating pyridyl triazole rings, like the compound , may serve as a pharmacophore structure in molecules for developing antibacterial candidate drugs. This was demonstrated through the synthesis and antibacterial activity evaluation of polyheterocycles (Hu et al., 2005).
Synthesis of Isoxazoles : The compound is involved in the synthesis of isoxazoles, such as the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, leading to the creation of 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles, which are important in medicinal chemistry (Potkin et al., 2011).
Potential in Anticancer Research : There is a growing interest in synthesizing and studying the anticancer activities of derivatives of 1,3,4-oxadiazoles and pyridines. Research has explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the compound's potential role in this field (Redda et al., 2007).
Optical Properties in Spectroscopy : The compound has been used in the synthesis of novel derivatives, like 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, and their optical properties have been investigated. This research is significant for understanding the absorption and emission characteristics in spectroscopy (Ge et al., 2014).
Exploring Polymorphism : Studies on polymorphism, such as the examination of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones, have been conducted. These studies are crucial for understanding the different crystalline forms of such compounds, which can influence their pharmaceutical properties (Shishkina et al., 2019).
Antimycobacterial Activity : The compound has been linked to the synthesis and antimycobacterial activity evaluation of 3-(Arylaminomethyl)-5- (Pyridin-4-yl)-1,3,4-Oxadiazole-(3H)-thi-2-One Derivatives against Mycobacterium tuberculosis, demonstrating its potential in treating tuberculosis (Asif et al., 2020).
Propriétés
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10-8(2-1-4-12-10)11-13-9(14-16-11)7-3-5-17-6-7/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMBZQLCTHUGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



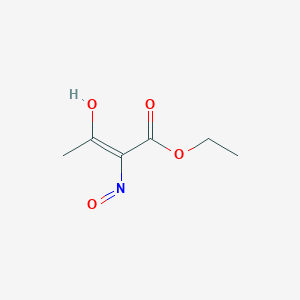
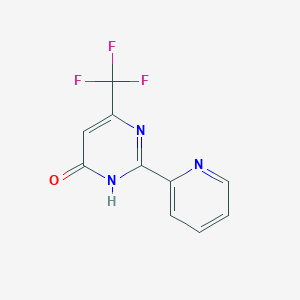
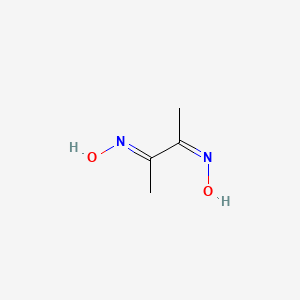
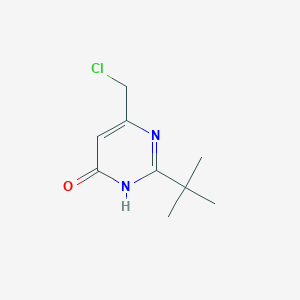
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)
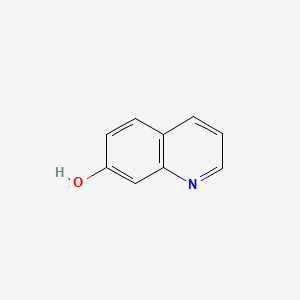
![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)
